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Abstract
FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor that has

demonstrated significant anti-malarial activity. This technical guide provides a comprehensive

overview of the chemical structure, properties, and biological activity of FNDR-20123 free
base. It includes a summary of its inhibitory effects on various HDAC isoforms and its efficacy

against different stages of Plasmodium falciparum. Detailed experimental protocols from key

studies are presented to facilitate further research and development. Additionally, this guide

visualizes the general signaling pathway of HDAC inhibition and a typical experimental

workflow for assessing anti-malarial drug candidates.

Chemical Structure and Properties
FNDR-20123 is a hydroxamate derivative identified as a potent anti-malarial agent from a

library of HDAC inhibitors.[1]

Chemical Structure:

FNDR-20123 Chemical Structure

Table 1: Chemical and Physical Properties of FNDR-20123 Free Base
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Property Value Source

Molecular Formula C₂₁H₂₃N₅O₂ Calculated

Molecular Weight 377.45 g/mol [2][3]

SMILES

O=C(NO)C1=CC=C(CN2N=N

C(C3=CC=C(CN4CCCC4)C=C

3)=C2)C=C1

N/A

cLogP 1.917 [3]

Polar Surface Area (PSA) 80.53 Å² [3]

Melting Point Not available N/A

Boiling Point Not available N/A

pKa Not available N/A

Biological Activity
FNDR-20123 is a potent pan-HDAC inhibitor with significant activity against both human and

Plasmodium falciparum HDACs. Its anti-malarial effects are observed at various stages of the

parasite's life cycle.

Table 2: In Vitro Inhibitory Activity of FNDR-20123
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Target IC₅₀ (nM) Source

Human HDACs (HeLa nuclear

extract)
3 [3][4]

Plasmodium HDACs

(PfHDAC1)
31 [3][4]

Human HDAC1 25 [5]

Human HDAC2 29 [5]

Human HDAC3 2 [5]

Human HDAC6 11 [5]

Human HDAC8 282 [5]

P. falciparum Asexual Blood

Stage
41 - 42 [3][4][5]

P. falciparum Male

Gametocytes
190 [5]

P. falciparum Female

Gametocytes
> 5000 N/A

Table 3: Pharmacokinetic and Toxicological Profile of FNDR-20123
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Parameter Value Species Source

Liver Microsomal

Stability

> 75% remaining after

2h
Human, Mouse, Rat [3]

Plasma Protein

Binding
57% Human [3]

hERG Liability > 100 µM Human [3]

CYP Isoform Inhibition IC₅₀ > 25 µM Human [3]

Cytotoxicity (HepG-2,

THP-1)
Negligible Human [3]

Oral Bioavailability

(Cₘₐₓ)
1.1 µM (at 100 mg/kg) Rat [3]

Half-life (T₁/₂) 5.5 h (at 100 mg/kg) Rat [3]

Mechanism of Action and Signaling Pathway
As a histone deacetylase inhibitor, FNDR-20123 functions by altering the acetylation state of

histones and other proteins. This leads to the modulation of gene expression, ultimately

inducing cell cycle arrest and apoptosis in susceptible cells. The inhibition of HDACs in

Plasmodium falciparum disrupts the tightly regulated transcriptional processes essential for the

parasite's survival and proliferation.
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General Signaling Pathway of HDAC Inhibition
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Caption: General signaling pathway of HDAC inhibition by FNDR-20123.
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Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of

FNDR-20123 as reported by Potluri et al., 2020.[4]

HDAC Activity Assay
This assay determines the inhibitory activity of FNDR-20123 against specific HDAC isoforms.

Materials:

Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8)

P. falciparum HDAC1 (PfHDAC1)

HDAC fluorescent activity assay kit

FNDR-20123 (dissolved in 100% DMSO)

Trichostatin A (TSA) as a positive control

96-well plates

Procedure:

Optimize the enzyme concentration (e.g., 4 ng/µL for PfHDAC1) to achieve detectable

activity.

In a 96-well plate, mix the HDAC assay buffer, BSA, HDAC substrate, and the respective

HDAC enzyme.

Add FNDR-20123 at various concentrations.

Incubate the plate at 37°C for 30 minutes.

Measure the fluorescence to determine the extent of HDAC inhibition.

Calculate IC₅₀ values using non-linear regression analysis.
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Plasmodium falciparum Asexual Blood Stage Growth
Inhibition Assay
This assay evaluates the efficacy of FNDR-20123 in inhibiting the growth of the parasite in red

blood cells.

Materials:

P. falciparum 3D7 strain

Human red blood cells

Culture medium

FNDR-20123

SYBR Green I dye

384-well plates

Procedure:

Prepare a parasite culture at 5% hematocrit and 0.3% parasitemia.

Add 50 µL of the culture to each well of a 384-well plate containing serially diluted FNDR-

20123.

Incubate the plates for 72 hours at 37°C in a controlled atmosphere (1% O₂, 3% CO₂, 92%

N₂).

Add SYBR Green I lysis buffer to each well and incubate overnight in the dark at room

temperature.

Read the fluorescence on a plate reader (excitation 485 nm, emission 528 nm).

Calculate the percentage of inhibition and determine the EC₅₀ value.

In Vivo Efficacy in a SCID Mouse Model
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This protocol assesses the therapeutic efficacy of FNDR-20123 in a mouse model of human

malaria.

Materials:

SCID mice

P. falciparum-infected human red blood cells

FNDR-20123 (dissolved in 100% DMSO)

Chloroquine (as a standard drug)

Procedure:

On day 0, infect SCID mice with 2 x 10⁷ parasitized erythrocytes.

From day 3 to day 6 post-infection, treat the mice with a single daily oral dose of FNDR-

20123 (e.g., 50 mg/kg).

On day 7 post-infection, collect a blood sample from the tail.

Determine the hematocrit by FACS and parasitemia by microscopy of >10,000 red blood

cells.

Calculate the percent reduction in parasitemia compared to the vehicle-treated control group.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of an

anti-malarial compound like FNDR-20123.
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Experimental Workflow for Anti-malarial Drug Discovery
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Caption: A typical experimental workflow for anti-malarial drug discovery.
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Conclusion
FNDR-20123 free base is a promising anti-malarial drug candidate with potent activity against

Plasmodium falciparum through the inhibition of histone deacetylases. Its favorable

pharmacokinetic profile and efficacy in in vivo models warrant further investigation and

development. This technical guide provides a foundational understanding of FNDR-20123 for

researchers in the field of drug discovery and malaria research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. scispace.com [scispace.com]

3. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of
Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of
Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [FNDR-20123 Free Base: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11936684#fndr-20123-free-base-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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